8-Hydroxyquinoline (8-HQ) is a versatile compound that has garnered significant interest in various fields of research due to its broad spectrum of biological activities. It is a small planar molecule known for its metal chelating properties, which contribute to its diverse medicinal applications. The compound and its derivatives have been studied for their antimicrobial, anticancer, antifungal, antineurodegenerative, and antioxidant properties, among others12. This comprehensive analysis will delve into the mechanism of action of 8-HQ and explore its applications across different domains.
8-HQ and its derivatives exhibit potent antimicrobial and antifungal effects. The derivatives nitroxoline and clioquinol have been used to treat microbial infections, and recent research has focused on designing novel antimicrobial agents based on the 8-HQ nucleus5. The antifungal mechanism of action of 8-HQ involves damaging the cell wall, inhibiting pseudohyphae formation in Candida albicans, and compromising the functional integrity of cytoplasmic membranes10.
The anticancer properties of 8-HQ derivatives are of particular interest. These compounds have been shown to exhibit various pharmacological properties, including the ability to develop potent lead compounds with good efficacy and low toxicity1. The synthesis of 8-HQ derivatives has been tailored to enhance these anticancer activities, with a focus on structure-activity relationships to optimize therapeutic value1.
8-HQ's metal chelating properties make it a candidate for treating neurodegenerative diseases. Novel tacrine-8-hydroxyquinoline hybrids have been designed as multifunctional drugs for Alzheimer's disease, with neuroprotective, cholinergic, antioxidant, and copper-complexing properties3. These hybrids inhibit cholinesterases and could potentially inhibit beta-amyloid aggregation, a hallmark of Alzheimer's pathology3.
The antileishmanial activity of 8-HQ has been investigated against various Leishmania species. 8-HQ was found to be effective against both promastigote and amastigote stages, with significant in vitro and in vivo efficacy. It also altered the mitochondrial membrane potential of the parasites, which could be a key aspect of its mechanism of action4.
In the field of coordination chemistry, 8-HQ has been used to create new supramolecular sensors, emitting devices, and self-assembled aggregates. Its complexes have special properties that have led to a resurgence in its application in synthetic coordination chemistry6.
Some derivatives of 8-HQ have been explored for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The antiseptic properties of 8-HQ have prompted research into its potential as an antitubercular agent9.
8-Hydroxy Debrisoquin is synthesized from Debrisoquin, which is derived from the plant sources of the alkaloid family. Its classification falls under small organic molecules with significant implications in pharmacology and toxicology due to its metabolic pathways and interactions within the human body.
The synthesis of 8-Hydroxy Debrisoquin typically involves the hydroxylation of Debrisoquin. This process can be achieved through various methods, including:
The molecular structure of 8-Hydroxy Debrisoquin can be described as follows:
8-Hydroxy Debrisoquin participates in several chemical reactions primarily involving further hydroxylation or conjugation:
The mechanism of action for 8-Hydroxy Debrisoquin is closely related to that of its parent compound, Debrisoquin:
8-Hydroxy Debrisoquin has several scientific applications:
The systematic IUPAC name for 8-Hydroxy Debrisoquin is 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide [2] [3] [8]. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol [2] [6] [8]. The compound features a fused bicyclic structure comprising a partially saturated isoquinoline core with a carboximidamide functional group at position 2 and a phenolic hydroxyl group at position 8. X-ray crystallography and computational modeling confirm its planar aromatic ring system with minor deviations due to the hydroxyl substituent. The stereochemical analysis reveals no chiral centers, indicating an achiral molecule [3] [5] [8].
Spectroscopic data provide definitive characterization of 8-Hydroxy Debrisoquin:
Table 1: Summary of Key Spectroscopic Assignments
Technique | Signal/Peak | Assignment |
---|---|---|
IR | 3200-3400 cm⁻¹ | Phenolic O-H stretch |
1640 cm⁻¹ | C=N stretch (carboximidamide) | |
¹H NMR | δ 9.45 (s) | H-bonded phenolic -OH |
δ 7.15 (d) | H-5 (aromatic proton) | |
δ 3.65 (t) | H-3 (aliphatic methylene) | |
UV-Vis | 280 nm | Aromatic π→π* transition |
X-ray diffraction analysis confirms the orthorhombic crystal lattice with unit cell parameters a = 7.82 Å, b = 10.15 Å, c = 12.30 Å. The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carboximidamide nitrogen (O–H···N distance: 2.65 Å), stabilizing the planar conformation [3] [8]. Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict electrostatic potential surfaces with partial negative charge localization on the phenolic oxygen (charge: −0.42 e) and carboximidamide nitrogen (charge: −0.38 e), explaining its reactivity toward electrophiles and metal ions [5] [8].
8-Hydroxy Debrisoquin is primarily biosynthesized in vivo as a minor metabolite of the antihypertensive drug debrisoquin. This metabolic transformation is catalyzed by the polymorphic enzyme Cytochrome P450 2D6, which hydroxylates debrisoquin at the C8 position of its isoquinoline ring [1] [5] . The reaction follows Michaelis-Menten kinetics, with reported Kₘ values of 35–120 μM in human liver microsomes. The formation rate exhibits genotype-dependent variability: Extensive metabolizers (CYP2D61/1) produce 0.5–1.3% of the administered dose as 8-Hydroxy Debrisoquin, while poor metabolizers (CYP2D64/4) show negligible production (<0.1%) [5] . The metabolic pathway competes with dominant 4-hydroxylation and minor 5-,6-,7-hydroxylation routes [1] [5].
Laboratory synthesis employs microsomal incubations or recombinant CYP2D isoforms:
Table 2: Comparative Hydroxylation Activity of Recombinant Enzymes
Enzyme Source | Substrate | 8-Hydroxy Metabolite Yield (%) | Regioselectivity |
---|---|---|---|
Human CYP2D6 | Debrisoquin | 1.2–1.8% | Low |
Marmoset CYP2D30 | Debrisoquin | 85.0% | High |
Marmoset CYP2D19 | Debrisoquin | <5.0% | Negligible |
Electron-capture gas chromatography (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) enable sensitive detection of 8-Hydroxy Debrisoquin at picogram levels [1] [4] [7]. Optimal parameters include:
UPLC-MS/MS offers superior specificity for quantifying 8-Hydroxy Debrisoquin in biological samples:
Table 3: Analytical Performance of Detection Methods
Parameter | GC-MS | UPLC-MS/MS |
---|---|---|
LOQ | 5 pg/μL | 0.1 ng/mL |
Linear Range | 5–500 pg/μL | 0.1–100 ng/mL |
Precision (RSD%) | 6.8% | 4.2% |
Extraction Recovery | 75–80% | 94–102% |
Analysis Time | 18 min/sample | 6 min/sample |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7